molecular formula C19H16N2O8 B14157289 Cyclopentane-1,2-diyl bis(4-nitrobenzoate) CAS No. 34267-03-3

Cyclopentane-1,2-diyl bis(4-nitrobenzoate)

Cat. No.: B14157289
CAS No.: 34267-03-3
M. Wt: 400.3 g/mol
InChI Key: WKLGTEJICMXJTJ-UHFFFAOYSA-N
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Description

Cyclopentane-1,2-diyl bis(4-nitrobenzoate) is an organic compound with the molecular formula C19H16N2O8 It is characterized by the presence of a cyclopentane ring substituted with two 4-nitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane-1,2-diyl bis(4-nitrobenzoate) typically involves the esterification of cyclopentane-1,2-diol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for cyclopentane-1,2-diyl bis(4-nitrobenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane-1,2-diyl bis(4-nitrobenzoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Scientific Research Applications

Cyclopentane-1,2-diyl bis(4-nitrobenzoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentane-1,2-diyl bis(4-nitrobenzoate) depends on its specific application. For instance, in biological systems, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester groups can also be hydrolyzed by esterases, releasing the active components that exert their effects on molecular targets and pathways .

Comparison with Similar Compounds

Cyclopentane-1,2-diyl bis(4-nitrobenzoate) can be compared with other similar compounds such as:

Properties

CAS No.

34267-03-3

Molecular Formula

C19H16N2O8

Molecular Weight

400.3 g/mol

IUPAC Name

[2-(4-nitrobenzoyl)oxycyclopentyl] 4-nitrobenzoate

InChI

InChI=1S/C19H16N2O8/c22-18(12-4-8-14(9-5-12)20(24)25)28-16-2-1-3-17(16)29-19(23)13-6-10-15(11-7-13)21(26)27/h4-11,16-17H,1-3H2

InChI Key

WKLGTEJICMXJTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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